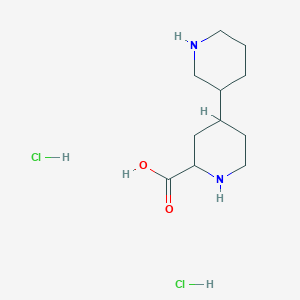

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an anti-inflammatory and anti-tumor agent used in the treatment of multiple myeloma . It is a substituted 2-(2,6-dioxopiperidin-3-yl)phthalimide and is useful in reducing the levels of TNFα in a mammal .

Molecular Structure Analysis

The molecular structure of this compound has been confirmed by 1H NMR, 13C NMR, and MS . It is based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material .Chemical Reactions Analysis

This compound has been used as a starting material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives . The reaction involved the use of 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-amine and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) to form an intermediate compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 276.22 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used in the synthesis of a variety of other compounds, such as polymers, dyes, and catalysts. This compound has also been used in the synthesis of a variety of compounds for use in drug delivery systems, such as liposomes and nanoparticles.

Wirkmechanismus

Target of Action

The primary target of this compound is Cereblon (CRBN) , a protein that is targeted by a class of drugs known as immunomodulatory imide drugs (IMiDs) . These drugs, which include thalidomide and its analogues, are known for their potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .

Mode of Action

The compound interacts with its target, Cereblon, to promote malignant cell death and enhance host immunity . It is a 4-amino-glutamyl analogue of thalidomide and like thalidomide, it exists as a racemic mixture of the active S(-) and R(+) forms . It is much safer and potent than thalidomide, with fewer adverse effects and toxicities .

Biochemical Pathways

The compound affects various biochemical pathways. It inhibits tumour necrosis factor-alpha (TNF-α), a cytokine produced by macrophages of the immune system, and also a mediator of inflammatory response . This inhibition leads to a reduction in inflammation and angiogenesis, thereby contributing to its antineoplastic effects .

Pharmacokinetics

The compound is administered orally, absorbed rapidly, and is metabolized in the body . .

Result of Action

The result of the compound’s action is the suppression of indoleamine pyrrole-2,3-dioxygenase-1 activities, which has been shown to be closely related to the pathogenesis of cancer and other diseases . This leads to the induction of apoptosis in cancer cells and the enhancement of the immune response mediated by T cells and NK cells .

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde in laboratory experiments include its low cost, its wide range of applications, and its stability. Its low cost makes it an attractive choice for researchers who are looking for a cost-effective way to synthesize compounds. Its wide range of applications makes it a versatile compound that can be used in a variety of different experiments. Its stability makes it an ideal choice for long-term experiments, as it is not easily degraded or affected by environmental factors.

The limitations of using this compound in laboratory experiments include its low reactivity and its limited availability. Its low reactivity can make it difficult to use in certain experiments, as it may require additional reagents or catalysts to be used in order to achieve the desired results. Its limited availability can also make it difficult to obtain, as it is not produced in large quantities.

Zukünftige Richtungen

For the use of 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde in scientific research include its use in the synthesis of new compounds, such as pharmaceuticals, agrochemicals, and natural products. It could also be used in the development of new drug delivery systems, such as liposomes and nanoparticles. Additionally, it could be used in the development of new catalysts, dyes, and polymers. Finally, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of how it works and how it can be used in various applications.

Synthesemethoden

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carbaldehyde can be synthesized in a variety of ways, including via a Grignard reaction and a Friedel-Crafts alkylation reaction. The Grignard reaction involves the use of a Grignard reagent, such as magnesium bromide, to react with an aldehyde or ketone to form an alcohol. The Friedel-Crafts alkylation reaction involves the use of an alkyl halide, such as bromoethane, to react with an aromatic compound to form an alkylated product. Both of these methods can be used to synthesize this compound in the laboratory.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-6-7-2-1-3-8-11(7)14(21)16(13(8)20)9-4-5-10(18)15-12(9)19/h1-3,6,9H,4-5H2,(H,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOULBIWJJUUOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxypropane-1,2,3-tricarboxylic acid, methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B6603310.png)

![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)

![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)

![2-amino-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B6603336.png)

![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)

![tert-butyl N-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B6603392.png)